![molecular formula C14H13N2S+ B15044697 3-(1,3-Benzothiazol-2-yl)-1-ethylpyridinium](/img/structure/B15044697.png)
3-(1,3-Benzothiazol-2-yl)-1-ethylpyridinium
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Overview
Description
3-(1,3-BENZOTHIAZOL-2-YL)-1-ETHYLPYRIDIN-1-IUM is a heterocyclic compound that features a benzothiazole ring fused with a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZOTHIAZOL-2-YL)-1-ETHYLPYRIDIN-1-IUM typically involves the reaction of 2-aminobenzenethiol with pyridine derivatives under specific conditions. One common method involves the condensation of 2-aminobenzenethiol with an appropriate pyridine aldehyde in the presence of a catalyst such as piperidine in ethanol . Another method includes the use of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-BENZOTHIAZOL-2-YL)-1-ETHYLPYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-(1,3-BENZOTHIAZOL-2-YL)-1-ETHYLPYRIDIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZOTHIAZOL-2-YL)-1-ETHYLPYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.
Quinazolin-4-one derivatives: Exhibits a broad spectrum of biological activities, including anticancer and antibacterial properties.
Uniqueness
3-(1,3-BENZOTHIAZOL-2-YL)-1-ETHYLPYRIDIN-1-IUM stands out due to its unique combination of a benzothiazole ring and a pyridinium ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13N2S+ |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(1-ethylpyridin-1-ium-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H13N2S/c1-2-16-9-5-6-11(10-16)14-15-12-7-3-4-8-13(12)17-14/h3-10H,2H2,1H3/q+1 |
InChI Key |
FYSNYJGPIDUYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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